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Introduction

The advent of immune checkpoint inhibitors (ICIs) targeting the PD-1/PD-L1 axis has
revolutionized cancer therapy. However, a significant number of patients do not respond to
these therapies, prompting the search for combination strategies to enhance their efficacy. One
promising approach is the combination of PD-L1 inhibitors with agents that target intracellular
immune checkpoints. BAY-405 is a potent and selective, orally bioavailable small-molecule
inhibitor of Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), also known as
Hematopoietic Progenitor Kinase 1 (HPK1).[1][2]

MAP4K1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR)
signaling.[3] Upon TCR engagement, MAP4K1 phosphorylates the adaptor protein SLP-76,
leading to its degradation and a dampening of the T-cell response.[3][4] The tumor
microenvironment often contains factors like PGE2 and TGF[3, which can enhance MAP4K1
activity, further suppressing anti-tumor immunity.[1][2] By inhibiting MAP4K1, BAY-405
enhances T-cell immunity and overcomes this suppression.[1][2]

The combination of BAY-405 with a PD-L1 checkpoint inhibitor represents a complementary,
dual-pronged attack on tumor-induced immune evasion. While PD-L1 blockade restores T-cell
function by targeting the co-stimulatory signal (Signal 2), BAY-405 enhances the primary TCR
signal (Signal 1).[5] Preclinical studies have demonstrated that this combination results in a
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superior anti-tumor impact compared to either agent alone, highlighting its potential as a
powerful immuno-oncology regimen.[1][2]

These application notes provide an overview of the preclinical data for BAY-405 and detailed
protocols for evaluating its combination with PD-L1 inhibitors in experimental settings.

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological data for BAY-405.

Table 1: In Vitro Activity of BAY-405

Assay Type Target/Endpoint IC50 Value Reference(s)
Binding Competition
MAP4K1 (HPK1) 6 nM [6]
Assay
Kinase Inhibitor Assay
MAP4K1 (HPK1) 11 nM [5]
(10 pM ATP)
ATP Binding
N MAP4K1 (HPK1) 6.2 nM [5]
Competition Assay
High ATP Kinase
Activity Assay (1 mM MAP4K1 (HPK1) 56 nM [5]
ATP)
SLP76
Cellular Assay ) 0.63 uM [5][6]
Phosphorylation

Table 2: Kinase Selectivity of BAY-405

Parameter Value Reference(s)

ROCK2 Selectivity Ratio 130 [5]

Selectivity Score (S) against
373 kinases (80% inhibition at 0.080 [5]
1 uM)
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Table 3: Preclinical In Vivo Efficacy of BAY-405 and Anti-PD-L1 Combination

Tumor Model Treatment Group Outcome Reference(s)
) More profound tumor-
B16 Melanoma BAY-405 + Anti-PD-L1 )
suppressive effect [1]
(Subcutaneous) Ab )
than single agents
, More profound tumor-
B16 Melanoma (Lung BAY-405 + Anti-PD-L1 ]
suppressive effect [1]

Colonization)

Ab

than single agents

EMT®6 Breast Cancer

BAY-405 (single

agent)

Demonstrated anti-
[1][6]

tumor efficacy

Visualized Pathways and Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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